Ethyl 7-oxo-7-(3-trifluoromethylphenyl)heptanoate

Descripción general

Descripción

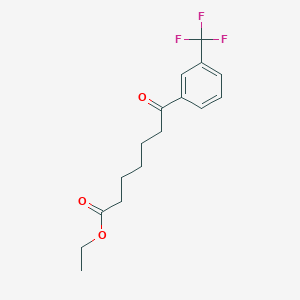

Ethyl 7-oxo-7-(3-trifluoromethylphenyl)heptanoate is an organic compound with the molecular formula C₁₆H₁₉F₃O₃ It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a heptanoate chain with a keto group at the seventh position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-oxo-7-(3-trifluoromethylphenyl)heptanoate typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ethyl heptanoate and 3-trifluoromethylbenzaldehyde.

Condensation Reaction: The first step involves a condensation reaction between ethyl heptanoate and 3-trifluoromethylbenzaldehyde in the presence of a base, such as sodium ethoxide, to form an intermediate compound.

Oxidation: The intermediate compound is then subjected to oxidation using an oxidizing agent, such as potassium permanganate or chromium trioxide, to introduce the keto group at the seventh position, resulting in the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to ensure high yield and purity of the final product. Catalysts and solvents are carefully selected to enhance the efficiency of the synthesis.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 7-oxo-7-(3-trifluoromethylphenyl)heptanoate undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, resulting in the formation of alcohols.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used for reduction reactions.

Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids and other oxidized derivatives.

Reduction: Alcohols and other reduced derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

-

Anticancer Properties:

Ethyl 7-oxo-7-(3-trifluoromethylphenyl)heptanoate has been investigated for its potential anticancer effects. Studies suggest that compounds with similar structures exhibit significant activity against various cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest . -

Anti-inflammatory Effects:

Preliminary research indicates that this compound may also possess anti-inflammatory properties, making it a candidate for further pharmacological studies aimed at treating inflammatory diseases.

Synthetic Organic Chemistry

This compound serves as a versatile building block in organic synthesis. Its structure allows for various chemical transformations, including:

- Oxidation: Can be oxidized to form carboxylic acids or aldehydes.

- Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride.

- Substitution Reactions: The ester group can undergo nucleophilic substitution, allowing for the creation of diverse derivatives .

Data Tables

| Step | Reaction Type | Key Reagents |

|---|---|---|

| Claisen Condensation | Formation of β-keto ester | Ethyl acetoacetate, aldehyde |

| Hydrolysis | Conversion to carboxylic acid | Water |

| Decarboxylation | Removal of CO₂ | Heat |

Case Studies

-

Anticancer Activity Study:

A study published in Pharmaceutical Research demonstrated that derivatives of ethyl 7-oxo compounds exhibited significant cytotoxicity against prostate cancer cell lines (PC3). The mechanism was linked to the inhibition of specific signaling pathways involved in cell proliferation . -

Inflammatory Response Modulation:

Research highlighted in Journal of Medicinal Chemistry explored the anti-inflammatory potential of similar compounds. The findings suggested that these compounds could inhibit pro-inflammatory cytokine production in vitro, indicating their therapeutic potential in treating chronic inflammatory conditions.

Mecanismo De Acción

The mechanism of action of ethyl 7-oxo-7-(3-trifluoromethylphenyl)heptanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The keto group can form hydrogen bonds with active site residues, leading to inhibition or modulation of enzyme activity.

Comparación Con Compuestos Similares

Similar Compounds

Ethyl 7-oxo-7-phenylheptanoate: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activities.

Ethyl 7-oxo-7-(4-trifluoromethylphenyl)heptanoate: Similar structure but with the trifluoromethyl group at the para position, leading to different steric and electronic effects.

Ethyl 7-oxo-7-(2-trifluoromethylphenyl)heptanoate: Similar structure but with the trifluoromethyl group at the ortho position, affecting its reactivity and interactions.

Uniqueness

Ethyl 7-oxo-7-(3-trifluoromethylphenyl)heptanoate is unique due to the presence of the trifluoromethyl group at the meta position, which imparts distinct electronic and steric properties

Actividad Biológica

Ethyl 7-oxo-7-(3-trifluoromethylphenyl)heptanoate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula . The structure features a trifluoromethyl group attached to a phenyl ring, linked to a heptanoate chain with a keto group at the seventh position. This unique structure contributes to its biological properties, particularly its lipophilicity, which enhances cell membrane permeability.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The trifluoromethyl group increases the compound's lipophilicity, allowing it to penetrate cell membranes effectively. The keto group can form hydrogen bonds with active site residues in enzymes, potentially leading to enzyme inhibition or modulation of activity .

Enzyme Inhibition

Research indicates that this compound may exhibit enzyme inhibition properties. Its structural characteristics suggest potential interactions with various enzymes involved in metabolic pathways. For instance, studies have shown that compounds with similar structures can inhibit fatty acid amide hydrolase (FAAH), an enzyme that regulates bioactive lipid amides .

Receptor Binding

The compound's ability to bind to specific receptors is also under investigation. The presence of the trifluoromethyl group may enhance binding affinity and selectivity for certain targets, which could lead to therapeutic applications in treating conditions mediated by these receptors.

Research Findings and Case Studies

Recent studies have focused on the pharmacological potential of this compound. Here are some notable findings:

- Anticancer Properties : Preliminary research has suggested that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction through modulation of signaling pathways .

- Anti-inflammatory Effects : Some studies have indicated that similar compounds can reduce inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases .

- Analgesic Activity : Compounds structurally related to this compound have shown promise as analgesics by modulating pain pathways through cannabinoid receptor interactions .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is helpful to compare it with related compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Contains meta-trifluoromethyl group | Potential enzyme inhibition and receptor binding |

| Ethyl 7-oxo-7-phenylheptanoate | Lacks trifluoromethyl group | Different pharmacological profile |

| Ethyl 7-oxo-7-(4-trifluoromethylphenyl)heptanoate | Para-trifluoromethyl group | Varies in binding affinity |

Propiedades

IUPAC Name |

ethyl 7-oxo-7-[3-(trifluoromethyl)phenyl]heptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19F3O3/c1-2-22-15(21)10-5-3-4-9-14(20)12-7-6-8-13(11-12)16(17,18)19/h6-8,11H,2-5,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RICAXFIYDCACCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCC(=O)C1=CC(=CC=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20645735 | |

| Record name | Ethyl 7-oxo-7-[3-(trifluoromethyl)phenyl]heptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122115-59-7 | |

| Record name | Ethyl 7-oxo-7-[3-(trifluoromethyl)phenyl]heptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.